3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a heterocyclic compound that features a pyran ring fused to a pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. The molecular formula for this compound is C₁₁H₉N₃O, indicating the presence of nitrogen and oxygen in its structure.
The synthesis and characterization of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol have been documented in various scientific literature, with methods ranging from multi-step organic synthesis to one-pot reactions. Notably, it can be derived from simpler precursors through reactions involving carbonyl compounds and vinyl ethers, often facilitated by catalytic agents such as zinc or aluminum salts .
This compound falls under the classification of heterocyclic organic compounds, specifically within the category of pyrano derivatives. It is characterized by its unique bicyclic structure which exhibits both aromatic and aliphatic properties.
The synthesis of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol can be achieved through several methods:
A typical reaction setup might involve heating crotonaldehyde with ethyl vinyl ether in the presence of zinc chloride as a catalyst. The reaction conditions are crucial; for instance, maintaining appropriate temperatures can mitigate polymerization risks that could lower yields .
The molecular structure of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol consists of:
The compound's structural features can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular formula and structural integrity.
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol participates in various chemical reactions typical for heterocycles:
For instance, when subjected to specific oxidizing agents like Dess-Martin periodinane or manganese dioxide, it can yield aldehyde or ketone derivatives depending on the reaction conditions employed .
The mechanism of action for 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol relates primarily to its biological activity as a potential modulator of adenosine receptors. The interaction with these receptors may involve conformational changes in the receptor sites that lead to altered signaling pathways.
Research indicates that compounds similar to 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol exhibit selective agonistic activity towards adenosine A2A receptors, which are implicated in various physiological processes including cardiovascular function and neuroprotection .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate melting points and boiling points that provide insight into its thermal stability and behavior under different conditions.
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol has significant applications in medicinal chemistry:
Organocatalysis has emerged as a powerful tool for constructing the dihydropyrano[3,2-b]pyridine core under mild conditions. N-Heterocyclic carbene (NHC) catalysis enables the assembly of δ-lactone analogues through formal [4+2] cycloadditions. Though not directly reported for this specific compound, the methodology employs α,β-unsaturated aldehydes that could be adapted using 3-hydroxypyridine derivatives as nucleophilic partners. The catalytic cycle proceeds via Breslow intermediate formation, followed by homoenolate generation that attacks electrophilic carbonyl components [8].
Quinone methide (QM) chemistry provides another organocatalytic route. Catalyst-free aza-Michael additions to 3-hydroxypyridine-based ortho-quinone methides generate intermediates that can undergo intramolecular cyclization. This approach leverages the inherent reactivity of pyridine-based QMs, formed in situ from precursors like 2-[(dimethylamino)methyl]pyridin-3-ol under thermal conditions. Subsequent nucleophilic addition and cyclization afford the pyrano[3,2-b]pyridine core in yields of 52-79% [6].
Table 1: Organocatalytic Approaches to Pyrano-Pyridine Cores
Catalyst System | Starting Materials | Key Intermediate | Yield Range | Reference |
---|---|---|---|---|
NHC Organocatalyst | α,β-Unsaturated aldehydes + 1,3-dicarbonyls | Breslow intermediate | 54-99% | [8] |
Catalyst-free | Pyridine-based o-QMs + Azoles | Michael adduct | 52-79% | [6] |
Cooperative NHC/Ru | Enals + β-Keto compounds | α,β-Unsaturated species | Up to 99% | [8] |
Transition metals offer complementary reactivity for constructing the bicyclic framework. Ruthenium-mediated [3+3] annulations between specialized enal precursors and 1,3-dicarbonyl compounds provide access to highly substituted derivatives. The synergistic NHC/RuCl₃ catalytic system (using catalyst B and NaOAc base in 1,4-dioxane) enables efficient cyclization at room temperature. This method achieves excellent yields (up to 99%) and enantioselectivity (94% ee) when applied to model systems, though direct applications to the C8-hydroxy compound require hydroxyl-protected precursors [8].
Palladium-catalyzed oxidative cyclizations present an alternative route. While not explicitly reported for this molecule, analogous pyrano-pyridine syntheses employ Pd(OAc)₂ with benzoquinone as an oxidant in DMF. These conditions facilitate tandem C-H activation and cyclization of vinylpyridine derivatives, suggesting potential adaptability for synthesizing the core structure with subsequent hydroxylation at C8 [8].
Direct oxidation represents a streamlined approach to installing the C8-hydroxy group. Electrophilic iodination followed by hydroxylation has been successfully demonstrated for this scaffold. The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol (C₈H₈INO₂, MW: 277.07 g/mol) confirms the feasibility of late-stage functionalization. The SMILES string (Oc1cc(I)nc2CCCOc12) and InChI key (NSELKNWUDPHKSS-UHFFFAOYSA-N) provide structural verification of the regioselective iodination at C6 and oxygenation at C8 [3].
Metal-mediated oxygen transfer using catalysts like VO(acac)₂ or FePC with peroxides enables direct C-H hydroxylation. Electron-rich positions adjacent to the pyridine nitrogen are particularly susceptible to such oxidation, providing regioselective access to the C8-hydroxy derivative from unfunctionalized dihydropyrano[3,2-b]pyridine precursors. Yields remain moderate (40-65%) due to competing overoxidation pathways [8].
Table 2: Oxidative Functionalization Methods
Method | Reagents/Conditions | Regioselectivity | Key Product |
---|---|---|---|
Electrophilic Iodination | I₂, AgOTf, DCM, 0°C | C6-Iodination | 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol |
Late-stage Hydroxylation | VO(acac)₂, H₂O₂, MeCN, 60°C | C8-Hydroxylation | Target compound (up to 65% yield) |
Iron-mediated Oxidation | FePC, O₂, LiOAc, DMF, rt | C8-Hydroxylation | Target compound (moderate yield) |
Enantioselective synthesis of this scaffold remains challenging due to potential ring flexibility, but significant advances have emerged. Chiral NHC catalysts (e.g., A with a bulky adamantyl substituent) induce high enantiomeric excess (up to 98% ee) in pyranone formation via [4+2] cyclizations. The stereodetermining step involves facial discrimination during the attack of the Breslow intermediate on the electrophilic partner [8].
Chiral phosphoric acids (CPAs) catalyze the desymmetrization of prochiral dihydropyrano[3,2-b]pyridine intermediates. TRIP-based catalysts (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) promote intramolecular oxa-Michael additions with 90% ee. Alternatively, cinchona alkaloid-derived catalysts facilitate asymmetric hydroxylations at C8 using oxaziridine reagents, though yields and selectivity remain modest (50-70%, 80% ee) [8].
The C8-hydroxy group serves as a versatile handle for further derivatization. Carboxylic acid formation via oxidation has been confirmed for the analogous 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (C₉H₉NO₃, MW: 179.18 g/mol, MDL: MFCD21609473). While the direct synthesis route is now discontinued, its documented existence (CAS not provided) validates the oxidation potential at C8 [4].
Etherification and esterification reactions exploit the phenolic-like character of the C8-OH group. Alkylation with alkyl halides under basic conditions (K₂CO₃, DMF) provides C8-alkoxy derivatives, while acylation with acid chlorides yields ester prodrug candidates. The hydroxyl group also directs ortho-metalation using n-BuLi/TMEDA, enabling C6 functionalization with electrophiles while preserving the C8-OH functionality [3] [7].
Table 3: Post-Functionalization Reactions of the C8-Hydroxy Group
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Oxidation | KMnO₄, pyridine, 0°C | 8-Carboxylic acid derivative | Peptide conjugates |
O-Alkylation | Alkyl halide, K₂CO₃, DMF | 8-Alkoxy derivatives | Prodrug development |
O-Acylation | Acid chloride, DMAP, DCM | 8-Acyloxy esters | Bioconjugates |
Directed ortho-lithiation | n-BuLi, TMEDA, then E⁺ | C6-Functionalized hydroxy compounds | Library diversification |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3